2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Description
2,4-Dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a methyl group at position 4 and hydroxyl groups at positions 2 and 4 on the benzamide moiety.
Properties
CAS No. |
457940-40-8 |
|---|---|
Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H10N2O3S/c1-6-5-17-11(12-6)13-10(16)8-3-2-7(14)4-9(8)15/h2-5,14-15H,1H3,(H,12,13,16) |
InChI Key |
RQAGISFULNAOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2,4-dihydroxybenzoic acid with 4-methyl-2-aminothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids, leading to the disruption of cellular processes. The compound’s thiazole ring structure allows it to bind to various biological targets, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-containing benzamides are a well-studied class of compounds due to their diverse biological activities. Below is a detailed comparison of 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide with key analogs, focusing on structural variations, physicochemical properties, and biological effects.
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Functional Groups | Observed Bioactivity | Key Differences | |
|---|---|---|---|---|---|
| This compound | 4-methyl thiazole, 2,4-dihydroxy benzamide | Thiazole, hydroxyl, benzamide | Inferred: Enhanced solubility and hydrogen-bonding capacity due to dihydroxy groups | Unique dihydroxy substitution | |
| N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide | Ethylsulfonyl, 2,5-dimethylphenyl | Sulfonyl, methyl, benzamide | Antimicrobial, anticancer | Sulfonyl group increases lipophilicity; lacks hydroxyl groups | |
| 4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide | Cyclohexylmethylsulfamoyl, 4-methyl thiazole | Sulfonamide, thiazole | Inferred: Enhanced stability and protein binding | Bulky sulfamoyl group; no hydroxyls | |
| 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide | 3-amino-4-methoxy benzamide | Methoxy, amino | Antimicrobial, anticancer | Methoxy and amino groups reduce acidity compared to dihydroxy | |
| N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide | Trifluoromethyl, fluoro, thiazolylmethoxy | Fluorinated aryl, thiazole | Dual anticancer and antimicrobial activity | Fluorinated groups enhance membrane permeability |
Key Insights from Comparative Analysis
Impact of Hydroxyl Groups: The dihydroxy substitution in this compound distinguishes it from analogs with methoxy, sulfonyl, or sulfamoyl groups.
Thiazole Substitution Effects :
- The 4-methyl thiazole ring is common in several analogs (e.g., ), contributing to π-π stacking interactions in biological systems.
- Compounds with fluorinated aryl groups (e.g., ) exhibit higher membrane permeability but reduced solubility, contrasting with the dihydroxy analog’s hydrophilic profile.
Biological Activity Trends :
- Sulfonamide/sulfonyl derivatives (e.g., ) often show enhanced stability and enzyme inhibition due to strong hydrogen-bond acceptor properties.
- Fluorinated and trifluoromethyl analogs (e.g., ) demonstrate dual anticancer and antimicrobial effects, while hydroxylated compounds may favor antioxidant or kinase-inhibitory roles .
Biological Activity
2,4-Dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H10N2O3S
- SMILES Notation : Cc1cnc(NC(=O)c2ccc(O)cc2O)s1
This compound features a benzamide core with hydroxyl groups and a thiazole moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets:
- Kinase Inhibition : Some thiazole-containing benzamides have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells.
- Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Compounds in this class often exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Treatment : A study explored the effects of thiazole derivatives on breast cancer cell lines. The results showed that certain derivatives inhibited cell growth effectively by targeting EGFR and HER-2 pathways, demonstrating the therapeutic potential of thiazole-containing benzamides .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various benzamide derivatives, including those similar to this compound. The study found significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
